molecular formula C20H15ClN2OS B11206716 7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11206716
M. Wt: 366.9 g/mol
InChI Key: GVKRMDMFHCSRLI-UHFFFAOYSA-N
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Description

7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 2-phenylethyl groups can be done via nucleophilic substitution reactions using suitable halogenated precursors.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 7-(3-CHLOROPHENYL)-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class with different substituents.

    Phenylethyl Derivatives: Compounds with similar phenylethyl groups but different core structures.

Uniqueness

The unique combination of the thieno[3,2-d]pyrimidine core with 3-chlorophenyl and 2-phenylethyl groups may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H15ClN2OS/c21-16-8-4-7-15(11-16)17-12-25-19-18(17)22-13-23(20(19)24)10-9-14-5-2-1-3-6-14/h1-8,11-13H,9-10H2

InChI Key

GVKRMDMFHCSRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl

Origin of Product

United States

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